Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate
Description
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate is a cyclopropane-containing organosulfur compound characterized by a methyl carboxylate group and a 4-(chlorosulfonyl)phenyl substituent. Its molecular formula is C₁₁H₁₁ClO₄S, with a calculated molecular weight of 274.73 g/mol. The cyclopropane ring introduces steric strain, while the sulfonyl chloride moiety confers high reactivity, making it a valuable intermediate in synthesizing sulfonamides, agrochemicals, and pharmaceuticals .
Properties
IUPAC Name |
methyl 1-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4S/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)17(12,14)15/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDRVUUGONDOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate typically involves two key steps:
Step 1: Introduction of the cyclopropane-1-carboxylate moiety onto a para-substituted phenyl ring. This is often achieved by cyclopropanation of an appropriate styrene derivative or by functionalization of a preformed cyclopropane carboxylate with a phenyl substituent.
Step 2: Chlorosulfonylation of the para position on the phenyl ring. This involves the electrophilic substitution of a sulfonyl chloride group (-SO2Cl) onto the aromatic ring, usually via reaction with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Detailed Synthetic Route
A representative synthetic route is as follows:
Starting Material: Methyl 1-phenylcyclopropane-1-carboxylate or a related cyclopropane ester derivative.
-
- The aromatic ring is treated with chlorosulfonic acid (ClSO3H) under anhydrous conditions.
- Reaction temperature is carefully controlled, typically between 0°C and 50°C, to avoid overreaction or decomposition.
- The reaction proceeds via electrophilic aromatic substitution, introducing the chlorosulfonyl group at the para position relative to the cyclopropane substituent.
- After completion, the reaction mixture is quenched with ice or water, and the product is isolated by filtration or extraction.
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- The crude product is purified by recrystallization from suitable solvents (e.g., ethyl acetate, hexane mixtures) or by column chromatography.
- Final drying under vacuum yields the pure this compound.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Chlorosulfonic acid | 1.0–1.5 equivalents | Used as chlorosulfonylating agent |
| Temperature | 0°C to 50°C | Lower temperatures favor selectivity |
| Reaction Time | 2 to 6 hours | Monitored by TLC or HPLC |
| Solvent | Often neat or in chlorinated solvents | Solvent choice affects reaction rate |
| Work-up | Quenching with ice/water | Careful to avoid hydrolysis |
Alternative and Industrial Methods
Continuous Flow Synthesis
In industrial settings, continuous flow reactors are employed to improve control over the chlorosulfonylation step, enhancing safety and yield. The continuous flow approach allows precise temperature control and rapid mixing, minimizing side reactions and decomposition.
Research Findings and Optimization
Yield and Purity
- Reported yields for the chlorosulfonylation step range from 70% to 90%, depending on reaction conditions and scale.
- Purity is typically above 98% after recrystallization.
Stability Considerations
- The chlorosulfonyl group is moisture-sensitive; thus, strict anhydrous conditions are necessary during synthesis and storage.
- The cyclopropane ring is strained but stable under the reaction conditions described.
Analytical Characterization
- Product identity and purity are confirmed by NMR (1H, 13C), IR spectroscopy (notably S=O stretching bands), and mass spectrometry.
- Melting point and chromatographic retention times are used for quality control.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclopropane ester synthesis | Various (e.g., cyclopropanation of styrene derivatives) | Precursor formation |
| Chlorosulfonylation | Chlorosulfonic acid, 0–50°C, 2–6 h | Para-substituted chlorosulfonyl product |
| Work-up | Quench with ice/water, neutralize with base | Isolation of crude product |
| Purification | Recrystallization or chromatography | High purity final compound |
| Industrial scale-up | Continuous flow reactors, controlled temp | Improved yield and safety |
Notes on Related Compounds and Synthetic Analogues
Chemical Reactions Analysis
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C11H11ClO4S and a molecular weight of 274.72 g/mol . This compound features a cyclopropane ring substituted with a carboxylate group and a chlorosulfonyl group, which contributes to its unique reactivity. The chlorosulfonyl functionality distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Potential Applications
This compound has potential applications in organic synthesis and medicinal chemistry. Compounds with similar structures often exhibit significant biological properties, including antimicrobial and anti-inflammatory activities. The presence of the chlorosulfonyl moiety may enhance its reactivity towards biological targets, potentially leading to therapeutic applications.
Interaction studies are essential for understanding its reactivity and potential biological effects. Research suggests that compounds with chlorosulfonyl groups can interact with various biomolecules, influencing enzymatic pathways and possibly exhibiting cytotoxic effects. Further studies are needed to elucidate specific interactions and mechanisms of action.
Structural Comparison
This compound shares structural similarities with several other compounds.
Comparison Table
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate | Hydroxymethyl group instead of chlorosulfonyl | Less reactive than chlorosulfonyl derivatives |
| Ethyl 1-[4-(chlorophenyl]cyclopropane-1-carboxylate | Lacks the sulfonyl group | More stable; lower reactivity |
| Methyl 1-[4-(sulfamoyl)phenyl]cyclopropane-1-carboxylate | Contains a sulfamoyl group | Exhibits different biological activity |
Mechanism of Action
The mechanism of action of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds and modification of the protein structure . This reactivity makes it useful in the study of enzyme inhibition and protein modification.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and applications of the target compound with its analogs:
Key Observations:
- Substituent Effects: The target compound’s 4-(chlorosulfonyl)phenyl group enhances electrophilicity compared to hydroxymethyl (QM-9195) or pivaloyloxy (7a) analogs, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides). Cyphenothrin’s phenoxyphenyl group contributes to its insecticidal properties via lipid membrane disruption .
- Molecular Weight : The target’s higher molecular weight (274.73 g/mol) vs. simpler analogs like methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate (198.62 g/mol) reflects the added phenyl ring’s contribution to hydrophobicity and steric bulk .
- Stability : Sulfonyl chlorides (target compound) are moisture-sensitive, requiring anhydrous handling. In contrast, QM-9195’s hydroxymethyl group and 7a’s sulfonamide moiety improve stability, as evidenced by higher reported purity (98% for QM-9195) .
Challenges and Limitations
- Target Compound : Sensitivity to hydrolysis necessitates rigorous anhydrous conditions during synthesis and storage.
- 7a Analogs : The pivaloyloxy group in 7a may introduce steric hindrance, slowing reaction kinetics compared to the target’s smaller chlorosulfonyl group .
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C11H11ClO4S
- Molecular Weight : 274.72 g/mol
- Key Functional Groups : Chlorosulfonyl, carboxylate, cyclopropane
The presence of the chlorosulfonyl group is significant as it enhances the compound's reactivity, potentially allowing it to interact with various biological targets.
The biological activity of methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate primarily arises from the reactivity of the chlorosulfonyl group. This moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that may inhibit enzymatic functions or alter molecular activities.
Biological Activities
While direct studies on the biological activities of this specific compound are scarce, related compounds with similar structural features have demonstrated various biological effects:
- Antimicrobial Activity : Compounds containing chlorosulfonyl groups often exhibit antimicrobial properties. For instance, derivatives of chlorosulfonamides have been shown to possess significant antibacterial activity against various strains of bacteria .
- Anti-inflammatory Effects : Similar compounds have also been noted for their anti-inflammatory properties, which could be attributed to their ability to inhibit specific inflammatory pathways.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparative analysis with structurally related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate | Hydroxymethyl group instead of chlorosulfonyl | Less reactive than chlorosulfonyl derivatives |
| Ethyl 1-[4-(chlorophenyl]cyclopropane-1-carboxylate | Lacks the sulfonyl group | More stable; lower reactivity |
| Methyl 1-[4-(sulfamoyl)phenyl]cyclopropane-1-carboxylate | Contains a sulfamoyl group | Exhibits different biological activity |
The unique chlorosulfonyl functionality in this compound enhances its reactivity compared to these other compounds, making it a valuable candidate for further exploration in medicinal chemistry.
Study on Antimicrobial Activity
In a study investigating the antimicrobial properties of related sulfonamide compounds, it was found that derivatives with chlorosulfonyl groups exhibited promising activity against resistant bacterial strains. The minimum inhibitory concentrations (MICs) ranged from 0.29 to 2.34 μM for effective compounds . This suggests that this compound may also possess similar antimicrobial potential.
Mechanistic Insights
Research indicates that compounds with chlorosulfonyl groups can interact with key enzymes involved in bacterial resistance mechanisms. For example, studies on β-lactamase inhibitors demonstrate that such interactions can lead to the restoration of antibiotic efficacy against resistant pathogens . The mechanism likely involves covalent modification of the enzyme, thereby inhibiting its function.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions using diazo compounds or transition-metal catalysts (e.g., rhodium or palladium). A common approach involves coupling a pre-functionalized cyclopropane precursor with a chlorosulfonylphenyl group. For example, methyl acrylate derivatives can undergo [2+1] cycloaddition with carbenes generated from diazo reagents. Reaction optimization includes controlling temperature (−10°C to 25°C), solvent polarity (dichloromethane or THF), and stoichiometry to minimize side products like ring-opened byproducts . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to achieve ≥95% purity .
Q. How is the structure of this compound validated, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm, characteristic splitting patterns) and ester/chlorosulfonyl groups.
- Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular ion ([M+H] at m/z 302.03 for CHClOS).
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves stereochemistry and bond angles, critical for verifying cyclopropane ring strain and substituent orientation .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of the cyclopropane ring in this compound?
- Methodological Answer : Steric effects from the chlorosulfonyl group and cyclopropane ring complicate further derivatization. Strategies include:
- Protecting Groups : Temporarily masking the sulfonyl chloride (e.g., with tert-butyldimethylsilyl) to enable nucleophilic substitution at the cyclopropane.
- Metal-Catalyzed Cross-Coupling : Using Pd(0)/ligand systems (e.g., Suzuki-Miyaura) to couple aryl boronic acids to the phenyl ring without disrupting the cyclopropane .
- Microwave-Assisted Synthesis : Accelerating reaction kinetics to overcome steric barriers in ring-opening reactions .
Q. How do electronic effects of the chlorosulfonyl group influence the compound’s reactivity in biological systems?
- Methodological Answer : The electron-withdrawing chlorosulfonyl group increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., cysteine or lysine). This can be quantified via:
- Density Functional Theory (DFT) : Calculating partial charges on the sulfonyl sulfur (e.g., −0.5 to +0.3 eV) to predict binding affinity.
- Enzyme Inhibition Assays : Measuring IC values against targets like proteases or kinases, where the compound’s sulfonyl group forms reversible covalent bonds .
Q. What contradictions exist in reported biological activities of structurally analogous cyclopropane derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in IC values (e.g., µM vs. nM ranges) often arise from:
- Assay Variability : Differences in cell lines (HEK293 vs. HeLa) or incubation times.
- Stereochemical Purity : Enantiomeric impurities (e.g., (1R,2R) vs. (1S,2S)) significantly alter activity. Chiral HPLC or SFC (supercritical fluid chromatography) is recommended to verify enantiomeric excess (>99%) .
- Metabolic Stability : Cytochrome P450 interactions can deactivate the compound in vivo, necessitating pharmacokinetic profiling (e.g., liver microsome assays) .
Experimental Design & Data Analysis
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffers (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm). The chlorosulfonyl group is prone to hydrolysis at pH > 9, forming sulfonic acid derivatives .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for cyclopropanes).
Q. What computational methods predict the compound’s bioavailability and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model membrane permeability (e.g., blood-brain barrier penetration) using logP values (calculated: ~2.1) and polar surface area (PSA ≈ 90 Ų).
- In Silico Toxicity : Tools like ProTox-II assess hepatotoxicity risk (e.g., structural alerts for sulfonyl halides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
